molecular formula C24H23N5O2 B612272 CB-5083 CAS No. 1542705-92-9

CB-5083

Katalognummer B612272
CAS-Nummer: 1542705-92-9
Molekulargewicht: 413.4
InChI-Schlüssel: RDALZZCKQFLGJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CB-5083 is a first-in-class, potent, selective, and orally bioavailable inhibitor of the p97 AAA ATPase/VCP . It selectively inhibits p97 through its D2 site with an IC50 of 11 nM .


Molecular Structure Analysis

The crystal structure of N-terminal domain-truncated p97 in complex with CB-5083 provides a structural basis for the specificity of CB-5083 toward the D2 domain . This structure offers an explanation in atomic detail for the mutations that confer resistance to CB-5083 .


Physical And Chemical Properties Analysis

CB-5083 has a molecular formula of C24H23N5O2 and a molecular weight of 413.47 .

Wissenschaftliche Forschungsanwendungen

Acute Myeloid Leukemia Therapy

CB-5083 has been identified as a novel strategy for Acute Myeloid Leukemia (AML) therapy . It is a first-in-class selective and potent inhibitor of p97, a master regulator of protein turnover . The drug has shown to potently diminish the viability of AML cell lines and primary CD34+ blasts obtained from patients . It has also been found to disrupt STAT5 signaling and induce apoptosis .

Treatment for Advanced Solid Tumors

CB-5083 has been studied in a Phase 1 clinical trial for the treatment of advanced metastatic solid tumors . The study was conducted in two parts: an initial Dose Escalation Phase and a Dose Expansion Phase . The objectives of the study were to determine the safety, tolerability, PK and pharmacodynamic profiles, the MTD and/or RP2D, and the effect of fed vs. fasted state on the bioavailability of orally administered CB-5083 .

Inhibition of p97 ATPase Activity

CB-5083 is a potent ATPase activity inhibitor of p97 . p97, also called VCP, is an AAA-ATPase that plays an important role in various cellular functions including ER-associated degradation . CB-5083 induces significant unfolded protein response and apoptosis of various cancer cells .

Osteosarcoma Treatment

CB-5083 has been found to suppress osteosarcoma growth and stem cell proliferation . The drug reduced osteosarcoma xenograft growth in nude mice and inhibited osteosarcoma cell proliferation . It effectively induced apoptosis, providing a potential avenue for the development of tumor therapies .

Safety And Hazards

CB-5083 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . CB-5083 failed its phase I clinical trials due to an unexpected off-target effect .

Zukünftige Richtungen

CB-5083 has demonstrated broad antitumor activity in various tumor models . It has robust activity against multiple myeloma cell lines and a number of in vivo multiple myeloma models . CB-5083 potently diminished the viability of AML cell lines and primary CD34+ blasts obtained from patients . Despite its promising anticancer activity, CB-5083 failed its phase I clinical trials due to an unexpected off-target effect, which necessitates further improvement of the inhibitor . The data show that CB-5083 displays a dose-dependent but reversible inhibitory action on phosphodiesterase-6, an essential enzyme in retinal photoreceptor function, but no long-term consequences on retinal function or structure . These results warrant re-evaluation of CB-5083 as a clinical therapeutic agent .

Eigenschaften

IUPAC Name

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDALZZCKQFLGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022542
Record name CB-5083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CB-5083

CAS RN

1542705-92-9
Record name CB-5083
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542705929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CB-5083
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CB-5083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CB-5083
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591IV6UL6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary molecular target of CB-5083?

A1: CB-5083 is a potent, selective, and orally bioavailable inhibitor of the p97 ATPase, also known as valosin-containing protein (VCP). []

Q2: How does CB-5083 interact with p97?

A2: CB-5083 acts as an ATP-competitive inhibitor, specifically targeting the ATP-binding site of the D2 domain of p97. [, ]

Q3: What are the downstream consequences of p97 inhibition by CB-5083?

A3: Inhibition of p97 by CB-5083 disrupts several crucial cellular processes related to protein homeostasis. These include:

  • Accumulation of Ubiquitinated Proteins: CB-5083 treatment leads to a significant build-up of poly-ubiquitinated proteins within cells. [, , , , ]
  • Disruption of Endoplasmic Reticulum-Associated Degradation (ERAD): CB-5083 blocks ERAD, causing the accumulation of misfolded proteins in the endoplasmic reticulum (ER). [, , , , ]
  • Inhibition of Autophagy: CB-5083 can also inhibit autophagy, another crucial cellular degradation pathway. [, , ]

Q4: Are there specific pathways or proteins affected by CB-5083-mediated p97 inhibition?

A4: Yes, studies have identified several pathways and proteins affected by CB-5083, including:

  • Disruption of STAT5 Signaling: CB-5083 treatment disrupts STAT5 signaling, leading to decreased levels of key STAT5 target proteins like BCL-xL and PIM-2. []
  • Activation of Caspase Cascade: CB-5083 induces apoptosis through the activation of caspases, including the ER-resident caspase-4. [, ]
  • Upregulation of CHOP, GRP78, and NOXA: In vivo pharmacodynamic studies show that CB-5083 elevates the expression of CHOP, GRP78 (markers of the UPR), and NOXA (a pro-apoptotic protein). []

Q5: What is the molecular formula and weight of CB-5083?

A5: The molecular formula of CB-5083 is C23H20N4O3, and its molecular weight is 400.43 g/mol. This information, while not directly provided in the abstracts, can be found in other publicly available resources.

Q6: Are there studies on the stability of CB-5083 under various conditions?

A7: While the provided abstracts do not detail specific stability studies, they mention that CB-5083 is orally bioavailable, implying good stability under physiological conditions. [, , , , , ] Further, researchers have developed methods to assess K48 poly-ubiquitin accumulation in whole blood as a pharmacodynamic biomarker, suggesting that CB-5083, or its active metabolites, are stable enough in biological matrices to allow for measurement. []

Q7: Does CB-5083 have any catalytic properties?

A7: CB-5083 is an enzyme inhibitor and does not possess inherent catalytic properties. It functions by binding to and inhibiting the enzymatic activity of p97, preventing its ATPase function.

Q8: Have computational methods been used to study CB-5083?

A9: Yes, the abstract for paper [] mentions an "in silico screen" that identified the 7-azaindole core as a potential pharmacophore, which was further optimized into GND-135, a novel p97 inhibitor. This suggests the use of computational chemistry in designing and refining p97 inhibitors.

Q9: How do modifications to the CB-5083 structure affect its activity?

A9: Several studies have investigated the SAR of CB-5083:

  • D2 Domain Selectivity: CB-5083 exhibits selectivity for the D2 ATPase domain of p97. [, , ] Mutations within or near the D2 ATPase binding site reduce CB-5083's potency, indicating the importance of this interaction. []
  • Resistance Mutations: Mutations in p97, particularly within the D1-D2 linker region (e.g., P472L) and the D2 domain, can confer resistance to CB-5083. [, ]
  • Development of Next-Generation Inhibitors: Researchers used structural information from CB-5083 bound to p97 and PDE6 (its off-target) to design GND-135, a novel inhibitor with improved target selectivity and reduced PDE6 binding. []

Q10: What formulation strategies have been explored for CB-5083?

A11: The abstract for paper [] mentions using nanoformulations of CB-5083 to improve drug delivery and potentially circumvent off-target effects. They propose using hydrophobic porphyrin cores with PEGylated lipid-soluble micelles for pH-sensitive drug release within the acidic tumor microenvironment.

Q11: Is there information on the environmental impact of CB-5083?

A11: The provided research abstracts do not discuss the environmental impact or degradation of CB-5083.

Q12: What is known about the pharmacokinetic profile of CB-5083?

A13: Research indicates that CB-5083 is orally bioavailable in preclinical models and exhibits favorable exposure in vivo. [, , , , ] Studies have also demonstrated rapid and sustained accumulation of K48 poly-ubiquitin in tumor xenografts after a single oral administration of CB-5083, highlighting its ability to engage its target and elicit a pharmacodynamic response. [, ] Additionally, researchers have developed a quantitative method to detect K48 poly-ubiquitin accumulation in whole blood as a pharmacodynamic biomarker, allowing for the monitoring of target engagement in preclinical and clinical settings. []

Q13: Has CB-5083 demonstrated efficacy in preclinical models of cancer?

A13: Yes, CB-5083 has shown significant anti-tumor activity in a wide range of preclinical cancer models, including:

  • Multiple Myeloma: CB-5083 effectively inhibits tumor growth in various multiple myeloma models, including subcutaneous xenografts, disseminated ortho-metastatic disease models, and the Vk*Myc genetically engineered mouse model. [, , , ]
  • Acute Myeloid Leukemia (AML): CB-5083 shows potent anti-leukemic activity in vitro and in vivo, inducing disease regression in a xenograft model using the FLT3-ITD+ MV4-11 cell line. [, ]
  • Solid Tumors: CB-5083 demonstrates anti-tumor activity against various solid tumor models, including colon cancer and pancreatic cancer. [, , , , ]

Q14: What is the efficacy of CB-5083 against drug-resistant cancer cells?

A14: Studies have shown that CB-5083 can overcome drug resistance in certain contexts:

  • Proteasome Inhibitor (PI) Resistance in Multiple Myeloma: CB-5083 remains effective against myeloma cell lines with acquired PI resistance. [, ] This is attributed to its distinct mechanism of action, which involves targeting p97 upstream of the proteasome, thus circumventing resistance mechanisms associated with direct proteasome inhibition.
  • Cytarabine Resistance in AML: CB-5083 exhibits potent activity against cytarabine-resistant AML cell lines and primary cells from refractory patients, suggesting its potential in relapsed/refractory AML. []

Q15: What are the mechanisms of resistance to CB-5083?

A17: The primary mechanism of acquired resistance to CB-5083 is through mutations in p97. Specific mutations within the D1-D2 linker region (e.g., P472L) and the D2 ATPase domain have been shown to confer resistance to CB-5083 and other p97 inhibitors. [, , , , , ] These mutations may alter the binding affinity of CB-5083 to p97 or affect the enzyme's activity, thereby reducing the drug's efficacy.

Q16: Does cross-resistance exist between CB-5083 and other p97 inhibitors?

A18: Yes, cross-resistance can occur between CB-5083 and other p97 inhibitors, particularly those that share the same mechanism of action (e.g., ATP-competitive inhibitors). For instance, the P472L mutation, identified in CB-5083-resistant cells, also confers resistance to other ATP-competitive p97 inhibitors. []

Q17: What is known about the safety profile of CB-5083?

A19: While preclinical studies suggested that CB-5083 was generally well-tolerated, Phase I clinical trials were halted due to dose-limiting ocular toxicity, particularly photophobia and dyschromatopsia. [, ] This toxicity was attributed to the off-target inhibition of PDE6, an enzyme crucial for phototransduction in the retina. [, , ]

Q18: Are there strategies to improve the delivery of CB-5083 to specific targets?

A20: Yes, researchers are exploring nanoformulations of CB-5083 to enhance tumor targeting and potentially mitigate off-target effects. [] One approach involves using pH-sensitive pegylated cross-linked nanoparticles designed to release the drug preferentially within the acidic tumor microenvironment. [] This strategy aims to reduce systemic exposure and minimize off-target toxicity.

Q19: What biomarkers have been explored for CB-5083?

A21: K48 poly-ubiquitin accumulation has emerged as a key pharmacodynamic biomarker for assessing CB-5083's target engagement. [] Researchers have developed methods to quantify K48 poly-ubiquitin levels in various matrices, including tumor tissues and whole blood, providing a means to monitor p97 inhibition in preclinical models and potentially in patients. []

Q20: What analytical techniques have been used to study CB-5083?

A20: The research abstracts highlight several analytical methods used to characterize the effects of CB-5083 and investigate its mechanism of action:

  • Western Blotting: This technique is widely employed to assess changes in protein expression levels, such as the accumulation of poly-ubiquitinated proteins, ER stress markers (CHOP, GRP78), and apoptotic markers (e.g., cleaved caspase-3) following CB-5083 treatment. [, , , , , ]
  • Flow Cytometry: Researchers have utilized flow cytometry to measure K48 poly-ubiquitin levels in whole blood and circulating multiple myeloma cells, providing a translational assay for monitoring p97 inhibition in clinical settings. []
  • RNA Sequencing (RNASeq): RNASeq analysis has been used to identify gene expression changes induced by CB-5083 treatment in AML cells, revealing significant upregulation of genes involved in the unfolded protein response, protein biosynthesis, and other ubiquitin-related pathways. []
  • Quantitative Mass Spectrometry: This technique has been employed to assess the effects of CB-5083 on the cellular ubiquitin-modified proteome and to investigate changes in protein synthesis and degradation rates. [, ]
  • Cell Viability Assays: Various cell-based assays, such as MTT assays, trypan blue exclusion assays, and clonogenic assays, have been used to evaluate the cytotoxic effects of CB-5083 on cancer cell lines and primary patient samples. [, , , , ]

Q21: What are the key historical milestones in the development of p97 inhibitors like CB-5083?

A21: The development of CB-5083 represents a significant milestone in the field of p97 inhibition for cancer therapy:

  • Target Identification and Validation: p97 emerged as a potential target for cancer therapy based on its crucial roles in protein homeostasis and the observation that its overexpression is associated with increased tumor cell proliferation and survival. [, ]
  • Discovery of First-in-Class Inhibitors: The identification and development of CB-5083 as a potent and selective p97 inhibitor marked a significant breakthrough. []
  • Preclinical Proof-of-Concept: Extensive preclinical studies demonstrated the anti-tumor efficacy of CB-5083 in various cancer models, including those resistant to conventional therapies. [, , , , ]
  • Ongoing Research and Development: Despite the setback with CB-5083, research on p97 inhibitors continues, with efforts focused on developing next-generation compounds with improved safety and efficacy profiles. [, , ]

Q22: What are the potential cross-disciplinary applications of p97 inhibitors like CB-5083?

A22: While the provided research primarily focuses on cancer therapy, p97's involvement in various cellular processes makes it a relevant target for other diseases:

  • Neurodegenerative Diseases: p97 mutations are implicated in neurodegenerative disorders like inclusion body myopathy (IBM) and amyotrophic lateral sclerosis (ALS). [, , ] Modulating p97 activity with small molecules could offer therapeutic avenues for these currently incurable diseases.
  • Viral Infections: Studies have shown that VCP/p97 plays a critical role in the life cycle of certain viruses, including Japanese encephalitis virus (JEV) and Zika virus. [, ] This suggests that p97 inhibitors could have antiviral applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.